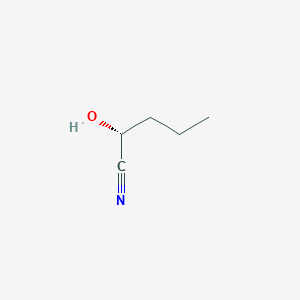

(R)-2-Hydroxypentanenitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-2-Hydroxypentanenitrile is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Synthesis

1.1 Kinetic Resolution of Racemates

One of the primary applications of (R)-2-hydroxypentanenitrile is in the kinetic resolution of racemates. This process involves the selective conversion of one enantiomer of a racemic mixture into a product while leaving the other enantiomer unchanged. The use of lipases, which are enzymes that catalyze the hydrolysis of esters, has been explored for this purpose. The specific application of different lipases allows for the effective separation and production of homochiral cyanohydrins, including this compound, from racemic substrates such as butanal .

1.2 Synthesis via Enzymatic Catalysis

The synthesis of this compound can also be achieved through enzymatic catalysis. For instance, the addition of hydrocyanic acid to butanal catalyzed by (R)-oxynitrilase in a controlled environment has been documented. This method not only enhances selectivity but also minimizes byproduct formation, making it an efficient route for producing this compound .

Pharmaceutical Applications

2.1 Precursor in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including levetiracetam, an antiepileptic drug. The compound's ability to undergo further transformations makes it valuable in creating complex molecular structures required for therapeutic agents .

2.2 Inhibitory Activity Studies

Research has indicated that derivatives of this compound exhibit inhibitory activities against specific enzymes, such as GIVA cPLA₂ (calcium-independent phospholipase A₂). These studies suggest that compounds related to this compound could potentially serve as selective inhibitors in inflammatory disease treatments .

Material Science Applications

3.1 Biodegradable Polymers

The compound is also explored for its utility in synthesizing biodegradable polymers. The conversion of this compound into 3-hydroxyvaleric acid is particularly noteworthy, as this transformation leads to materials suitable for environmentally friendly applications such as coatings and fibers .

Case Studies and Research Findings

化学反应分析

Hydrolysis Reactions

(R)-2-Hydroxypentanenitrile undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acids or amides depending on reaction conditions:

| Conditions | Product | Yield | Stereochemical Outcome |

|---|---|---|---|

| NaOH/MeOH–H₂O (basic) | (R)-2-Hydroxypentanoic acid | 84% | Retention of configuration |

| H₂SO₄ (acidic) | (R)-2-Hydroxypentanamide | 72% | Partial racemization |

Mechanistic Insight :

-

Base hydrolysis proceeds via nucleophilic attack of hydroxide on the nitrile carbon, forming an intermediate imine that hydrolyzes to the carboxylic acid .

-

Acid hydrolysis generates an acylium ion intermediate, which reacts with water to form the amide .

Reduction Reactions

The nitrile group is selectively reduced to primary amines or alcohols using catalytic or stoichiometric reagents:

| Reagent | Product | Catalyst/Additive | Selectivity |

|---|---|---|---|

| LiAlH₄ | (R)-2-Hydroxypentylamine | None | >95% |

| H₂ (30 bar) | (R)-2-Hydroxypentylamine | Fe-PNP pincer complex | >99% |

| DIBAL-H | (R)-2-Hydroxypentanal | – | 76% |

Key Observations :

-

LiAlH₄ reduction follows a two-step hydride transfer mechanism, forming an imine anion intermediate .

-

Iron pincer catalysts enable chemoselective hydrogenation under mild conditions via an outer-sphere mechanism, preserving stereochemistry .

Enzymatic Transformations

This compound serves as a substrate in stereoselective enzymatic reactions:

Lipase-Catalyzed Esterification

-

Substrate : this compound

-

Product : (R)-2-Acetoxypentanenitrile

-

Conditions : Lipase PS-C, vinyl acetate, 35°C

Nucleophilic Substitution

The hydroxyl group undergoes substitution reactions with retention or inversion of configuration:

| Reagent | Product | Mechanism | Stereochemical Outcome |

|---|---|---|---|

| TosCl/pyridine | (R)-2-Tosyloxypentanenitrile | SN2 | Inversion (S-configuration) |

| Ac₂O/DMAP | (R)-2-Acetoxypentanenitrile | SNi | Retention |

Critical Note :

-

Tosylation induces an SN2 pathway due to the bulky leaving group, leading to inversion .

-

Acetylation proceeds via a front-side attack mechanism (SNi), preserving chirality .

Oxidation and Functionalization

| Reagent | Product | Application |

|---|---|---|

| PCC/CH₂Cl₂ | 2-Oxopentanenitrile | Ketone synthesis |

| TEMPO/NaClO | 2-Carboxypentanenitrile | Carboxylic acid precursor |

Oxidation Pathways :

-

PCC oxidizes the alcohol to a ketone without affecting the nitrile group .

-

TEMPO/NaClO system converts the hydroxyl group to a carboxylic acid via radical intermediates .

Stereochemical Stability

属性

CAS 编号 |

10021-63-3 |

|---|---|

分子式 |

C5H9NO |

分子量 |

99.13 g/mol |

IUPAC 名称 |

(2R)-2-hydroxypentanenitrile |

InChI |

InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h5,7H,2-3H2,1H3/t5-/m1/s1 |

InChI 键 |

AANFRDGJHYLLAE-RXMQYKEDSA-N |

SMILES |

CCCC(C#N)O |

手性 SMILES |

CCC[C@H](C#N)O |

规范 SMILES |

CCCC(C#N)O |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。